molecular formula C18H12O6 B1245707 Fluostatin C

Fluostatin C

Cat. No. B1245707
M. Wt: 324.3 g/mol
InChI Key: CXDDSWUAYSPFRJ-BPQIPLTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluostatin C is a natural product found in Streptomyces coelicolor, Streptomyces albidoflavus, and Streptomyces with data available.

Scientific Research Applications

1. Antitumor Activity

Fluostatin C, along with its related compounds fluostatins D and E, has been observed to demonstrate moderate activity against selected human tumor cell lines. These compounds were discovered in a culture filtrate extract of a Streptomyces strain and belong to the fluostatin family, characterized by their fluorenone chromophore (Baur et al., 2006).

2. Biosynthetic Mechanisms

Research on fluostatins also focuses on understanding their biosynthetic pathways. For instance, the regio- and enantioselectivity of fluostatin conjugation in post-biosynthesis, involving non-enzymatic stereospecific coupling reactions, has been explored through density functional theory calculations (Wang et al., 2020).

3. Novel Derivatives and Biological Activities

Fluostatin C has been isolated alongside other new fluostatins (I-K) from the culture of Micromonospora rosaria. These new derivatives, along with known compounds, have been studied for their structural characteristics and biological activities, such as antimicrobial and cytotoxic activities (Zhang et al., 2012).

4. Gene Cluster Expression and Antibacterial Properties

The expression of the fluostatin gene cluster in various microbial strains has led to the discovery of bioactive compounds like fluostatin L and difluostatin A, which exhibit antibacterial activities. This highlights the potential of gene cluster manipulation in producing novel bioactive compounds (Yang et al., 2015).

5. Chemical Diversity and Therapeutic Potential

Inactivation of specific genes in the fluostatin biosynthesis pathway has led to the isolation of diversified angucyclinone derivatives with unique structural features and biological activities. Such research contributes to understanding the chemical diversity of fluostatins and their potential therapeutic applications (Yang et al., 2021).

properties

Product Name

Fluostatin C

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

(3R,4S,6S)-3,10,13-trihydroxy-6-methyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,17]octadeca-1,8,10,12(17),13,15-hexaene-7,18-dione

InChI

InChI=1S/C18H12O6/c1-18-16(23)7-5-9(20)12-10-6(3-2-4-8(10)19)14(21)13(12)11(7)15(22)17(18)24-18/h2-5,15,17,19-20,22H,1H3/t15-,17+,18-/m1/s1

InChI Key

CXDDSWUAYSPFRJ-BPQIPLTHSA-N

Isomeric SMILES

C[C@@]12[C@@H](O1)[C@@H](C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O

Canonical SMILES

CC12C(O1)C(C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O

synonyms

fluostatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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